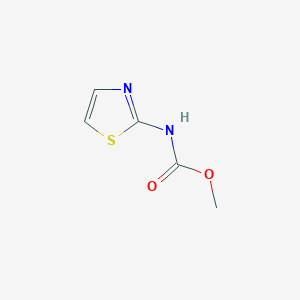

Methyl 1,3-thiazol-2-ylcarbamate

Description

Methyl 1,3-thiazol-2-ylcarbamate is a heterocyclic compound featuring a thiazole ring substituted with a carbamate group at the 2-position. The thiazole moiety, a five-membered ring containing sulfur and nitrogen, is known for its role in medicinal chemistry due to its electronic and steric properties, which enhance binding to biological targets . Carbamate groups are widely utilized in pharmaceuticals and agrochemicals for their stability and ability to act as prodrugs or enzyme inhibitors. Synthesis routes for similar compounds often involve coupling thiazole derivatives with carbamate precursors under basic conditions, as seen in thiosemicarbazide-based reactions .

Properties

Molecular Formula |

C5H6N2O2S |

|---|---|

Molecular Weight |

158.18 g/mol |

IUPAC Name |

methyl N-(1,3-thiazol-2-yl)carbamate |

InChI |

InChI=1S/C5H6N2O2S/c1-9-5(8)7-4-6-2-3-10-4/h2-3H,1H3,(H,6,7,8) |

InChI Key |

NAFBIYLNNXZOFN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=NC=CS1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Thiazolylmethyl Carbamates

The Pharmacopeial Forum (2017) documents several thiazolylmethyl carbamate analogs, differing in substitution patterns and biological activity (Table 1). Methyl 1,3-thiazol-2-ylcarbamate distinguishes itself via the 2-position carbamate attachment, whereas analogs like l and m feature carbamates at the thiazole-5-position.

Table 1: Structural Comparison of Thiazolylmethyl Carbamate Analogs

Thiadiazole and Thiazole Derivatives

1,3,4-Thiadiazole derivatives, such as 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine, exhibit broad-spectrum biological activities, including fungicidal and antitumor effects . Unlike this compound, these compounds lack carbamate groups but share sulfur-containing heterocycles. For example, the thiadiazole derivative 9b (IC₅₀ = 2.94 µM against HepG2) and thiazole derivative 12a (IC₅₀ = 1.19 µM against HepG2) from Molecules (2015) demonstrate potent antitumor activity, suggesting that carbamate substitution in this compound could modulate similar pathways .

Table 2: Antitumor Activity of Heterocyclic Analogs

Physicochemical and Pharmacokinetic Properties

Thiazolylmethyl carbamates generally exhibit moderate lipophilicity, facilitating membrane permeability. For instance, compound l (thiazol-5-ylmethyl carbamate) has improved aqueous solubility due to its ethoxycarbonylamino group, whereas this compound’s smaller substituent may favor blood-brain barrier penetration . In contrast, 1,3,4-thiadiazoles like those in Structure Reports (2009) show higher crystallinity and thermal stability, attributed to planar ring systems and hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.